Potassium 4-formylphenolate

Catalog No.
S742709
CAS No.
58765-11-0
M.F
C7H5KO2
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 4-formylphenolate

CAS Number

58765-11-0

Product Name

Potassium 4-formylphenolate

IUPAC Name

potassium;4-formylphenolate

Molecular Formula

C7H5KO2

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/q;+1/p-1

InChI Key

YBMLSFPMJMAFOD-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C=O)[O-].[K+]

Canonical SMILES

C1=CC(=CC=C1C=O)[O-].[K+]

Potassium 4-formylphenolate is an organic compound with the molecular formula C₇H₅KO₂. It is derived from 4-hydroxybenzaldehyde, where the hydroxyl group is replaced by a potassium salt. This compound features a phenolic structure with an aldehyde functional group, making it a versatile intermediate in organic synthesis. Its unique properties stem from the combination of the formyl group and the phenolate ion, which can participate in various

There is no current information available on a specific mechanism of action for potassium 4-formylphenolate in biological systems.

As with most chemicals, it is advisable to handle potassium 4-formylphenolate with care following general laboratory safety guidelines. Specific hazard data is not available, but potential hazards based on its structure include:

  • Skin and Eye Irritation: Phenolate salts can be irritating to the skin and eyes upon contact [].
  • Dust Inhalation: Inhalation of dust particles may irritate the respiratory system.

  • Condensation Reactions: It can react with various nucleophiles to form larger organic molecules. For instance, it has been shown to participate in multicomponent reactions to synthesize complex structures such as pyrimidine derivatives .
  • Oxidation: In the presence of oxidizing agents, potassium 4-formylphenolate can be oxidized to form corresponding carboxylic acids or other derivatives.
  • Nucleophilic Substitution: The phenolate ion can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.

Research indicates that potassium 4-formylphenolate exhibits notable biological activities, particularly in antimicrobial and anticancer studies. Its derivatives have been evaluated for their potential to inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines. The biological properties are largely attributed to its ability to interact with cellular components and disrupt metabolic processes.

The synthesis of potassium 4-formylphenolate typically involves:

  • Reaction of 4-Hydroxybenzaldehyde with Potassium Hydroxide:
    • 4-Hydroxybenzaldehyde is treated with potassium hydroxide in an ethanol solution, leading to the formation of potassium 4-formylphenolate .
  • Alternative Methods:
    • Other synthetic routes may involve the reaction of phenolic compounds with formylating agents under controlled conditions to yield the desired compound.

Potassium 4-formylphenolate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in creating novel materials with specific properties.
  • Research: The compound is utilized in studies investigating its biological activities and potential therapeutic applications.

Several compounds share structural similarities with potassium 4-formylphenolate, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
4-HydroxybenzaldehydeParent compoundDirect precursor; exhibits different reactivity
Sodium 4-formylphenolateSodium salt variantSolubility differences compared to potassium salt
SalicylaldehydeHydroxybenzaldehydeContains a hydroxyl group at position C-2; different reactivity
PhenolSimple aromatic compoundLacks the formyl group; serves as a basic structure for many reactions

These compounds highlight the unique characteristics of potassium 4-formylphenolate while emphasizing its role as a versatile intermediate in chemical synthesis.

Dates

Modify: 2023-08-15

Explore Compound Types